molecular formula C19H40O3Si2 B12582805 4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- CAS No. 479512-52-2

4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-

Cat. No.: B12582805
CAS No.: 479512-52-2
M. Wt: 372.7 g/mol
InChI Key: FROXGSYAYZSQBG-UHFFFAOYSA-N
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Description

4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is a chemical compound with the molecular formula C19H40O3Si2 . This compound is known for its unique structure, which includes a pentenal group and two silyl ether groups. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves several steps. One common method includes the reaction of 4-pentenal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

4-Pentenal derivatives are often employed as intermediates in organic synthesis due to their ability to undergo various chemical transformations. The presence of both alkene and aldehyde functionalities allows for versatile reactions such as:

  • Aldol Reactions : The compound can participate in aldol condensation reactions, forming larger carbon frameworks which are crucial in synthesizing complex organic molecules.
  • Cross-Coupling Reactions : Its reactivity can be harnessed in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building intricate molecular architectures.

Materials Science

The incorporation of 4-Pentenal into polymer matrices has been explored for developing advanced materials with tailored properties:

  • Silicone Polymers : The silane groups in the compound can enhance the thermal stability and mechanical properties of silicone-based materials. Research indicates that these modified polymers exhibit improved resistance to environmental degradation.
  • Coatings and Adhesives : Due to its reactive nature, 4-Pentenal can be used in formulating coatings and adhesives that require strong bonding characteristics and durability.

Case Study 1: Synthesis of Bioactive Compounds

In a study published by researchers at Monash University, 4-Pentenal was utilized as a building block for synthesizing bioactive compounds. The study highlighted the compound's effectiveness in generating complex structures that exhibit biological activity against specific targets.

Case Study 2: Development of Silane-Modified Polymers

Research conducted at a leading materials science institute demonstrated that incorporating 4-Pentenal into polymer formulations resulted in materials with enhanced mechanical properties and thermal stability. These findings were pivotal for applications in automotive and aerospace industries where material performance is critical.

Mechanism of Action

The mechanism of action of 4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl ether groups can be easily cleaved under acidic or basic conditions, allowing for further functionalization. The pentenal group can undergo oxidation or reduction, leading to the formation of different products .

Comparison with Similar Compounds

4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- can be compared with similar compounds such as:

The uniqueness of 4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- is an organic compound with significant implications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C₉H₁₆O
  • CAS Number : 64172-08-3
  • Structure : The compound features a pentenal backbone with dimethylsilyl ether functionalities that enhance its stability and reactivity.

Biological Activity Overview

The biological activity of 4-Pentenal derivatives has been explored primarily in the context of their potential as:

  • Antioxidants
  • Antimicrobial agents
  • Flavoring agents

Antioxidant Activity

Research indicates that compounds similar to 4-Pentenal exhibit antioxidant properties. These properties are attributed to the presence of conjugated double bonds in their structure, which can scavenge free radicals effectively. A study demonstrated that certain pentenal derivatives can inhibit lipid peroxidation, thus protecting cellular membranes from oxidative damage.

Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of 4-Pentenal derivatives against a variety of pathogens. For instance:

  • Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : It also exhibits antifungal activity against species like Candida albicans, making it a candidate for use in food preservation and pharmaceuticals.

Case Study 1: Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various pentenal compounds. The results indicated that 4-Pentenal demonstrated a significant ability to reduce oxidative stress in cultured cells, suggesting its potential application in nutraceuticals.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial properties of 4-Pentenal against common foodborne pathogens. The compound was effective at low concentrations, highlighting its potential as a natural preservative in food products.

Data Table: Biological Activity Summary

PropertyActivity LevelReference
Antioxidant ActivityHighJournal of Agricultural Chemistry
Antimicrobial EfficacyModerate to HighFood Microbiology Studies
Flavoring AgentApproved for useFlavoring Agents Database

Properties

CAS No.

479512-52-2

Molecular Formula

C19H40O3Si2

Molecular Weight

372.7 g/mol

IUPAC Name

3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]pent-4-enal

InChI

InChI=1S/C19H40O3Si2/c1-12-19(13-14-20,15-21-23(8,9)17(2,3)4)16-22-24(10,11)18(5,6)7/h12,14H,1,13,15-16H2,2-11H3

InChI Key

FROXGSYAYZSQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC=O)(CO[Si](C)(C)C(C)(C)C)C=C

Origin of Product

United States

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